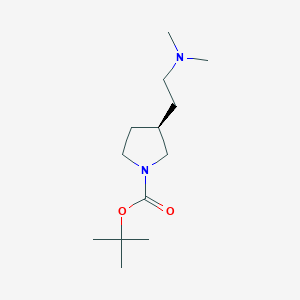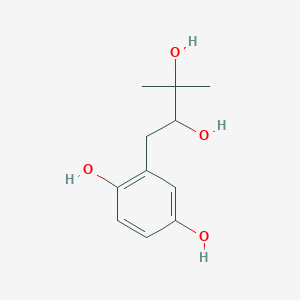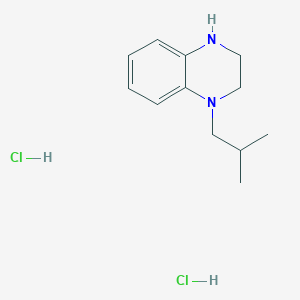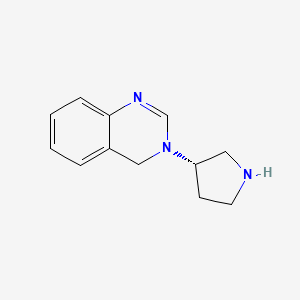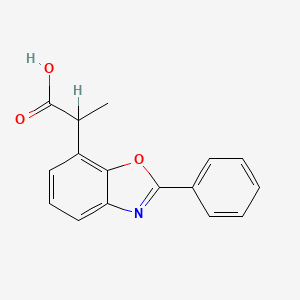
alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Some common methods include:
- Using samarium triflate as a reusable acid catalyst in an aqueous medium .
- Cyclization reactions catalyzed by a combination of Brønsted acid and CuI .
- Reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) and other peroxides.
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Including metal catalysts like CuI and nanocatalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of cell survival pathways: Modulating gene expression and inducing oxidative stress and DNA damage.
Antioxidant properties: Scavenging reactive oxygen species and reducing oxidative stress.
Comparación Con Compuestos Similares
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share a similar benzoxazole core structure and exhibit various biological activities.
Hydroxycinnamic acids: These compounds have antioxidant, anti-inflammatory, and anticancer properties.
List of Similar Compounds
- Benzoxazole
- Benzothiazole
- Benzimidazole
- Hydroxycinnamic acids (e.g., caffeic acid, ferulic acid, sinapic acid)
This compound stands out due to its unique combination of structural features and diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
60723-71-9 |
|---|---|
Fórmula molecular |
C16H13NO3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-(2-phenyl-1,3-benzoxazol-7-yl)propanoic acid |
InChI |
InChI=1S/C16H13NO3/c1-10(16(18)19)12-8-5-9-13-14(12)20-15(17-13)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19) |
Clave InChI |
NHWQKXLYPPATQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


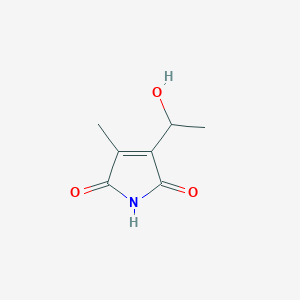
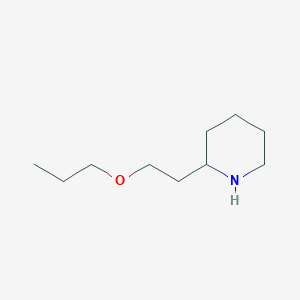
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)



